molecular formula C4H7ClF3N B13486536 3,3,4-Trifluoropyrrolidine hydrochloride

3,3,4-Trifluoropyrrolidine hydrochloride

Cat. No.: B13486536
M. Wt: 161.55 g/mol
InChI Key: KTNWVXUXJYKLCJ-UHFFFAOYSA-N
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Description

Significance of Fluorinated Heterocycles in Contemporary Chemical Research

The strategic incorporation of fluorine into heterocyclic compounds is a cornerstone of modern medicinal chemistry and materials science. Fluorinated heterocycles are pervasive in pharmaceuticals and agrochemicals, with a significant percentage of top-selling drugs containing at least one fluorine atom. The introduction of fluorine can dramatically alter a molecule's physicochemical properties. Due to its high electronegativity and small atomic radius, fluorine can modulate factors such as lipophilicity, metabolic stability, bioavailability, and binding affinity to target proteins. The carbon-fluorine bond is exceptionally strong, which often enhances the thermal and chemical stability of the molecule, protecting it from metabolic degradation and thereby extending its biological half-life. These predictable modifications make fluorination a powerful tool for optimizing lead compounds in drug discovery.

Overview of Pyrrolidine (B122466) Scaffolds in Organic and Medicinal Chemistry

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a privileged scaffold in organic and medicinal chemistry. Its prevalence is notable in a vast array of natural products, particularly alkaloids, and it forms the core structure of numerous pharmacologically active agents. The non-planar, three-dimensional nature of the sp³-hybridized pyrrolidine ring allows for a greater exploration of chemical space compared to its flat aromatic counterparts. This stereochemical complexity is crucial for establishing specific interactions with biological targets. The pyrrolidine scaffold is a versatile building block, readily modified to create diverse libraries of compounds for screening in drug development programs targeting a wide range of diseases.

Unique Attributes of Fluorine Substitution in Heterocyclic Ring Systems

When fluorine is introduced into a heterocyclic ring like pyrrolidine, it imparts a unique combination of steric and electronic effects. The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby nitrogen atoms, influencing the basicity and, consequently, the physiological behavior of the molecule. This modification can be critical for tuning a drug candidate's solubility, cell permeability, and receptor-binding interactions. Furthermore, the substitution of hydrogen with fluorine can induce conformational changes in the ring, pre-organizing the molecule into a specific shape that may be more favorable for binding to a biological target. This synergy between the robust pyrrolidine framework and the unique properties of fluorine makes fluorinated pyrrolidines highly sought-after building blocks in the synthesis of novel therapeutic agents.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H7ClF3N

Molecular Weight

161.55 g/mol

IUPAC Name

3,3,4-trifluoropyrrolidine;hydrochloride

InChI

InChI=1S/C4H6F3N.ClH/c5-3-1-8-2-4(3,6)7;/h3,8H,1-2H2;1H

InChI Key

KTNWVXUXJYKLCJ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1)(F)F)F.Cl

Origin of Product

United States

Research and Synthesis of 3,3,4 Trifluoropyrrolidine Derivatives

While detailed public-domain information specifically on 3,3,4-Trifluoropyrrolidine hydrochloride is scarce, research into its derivatives provides insight into the synthesis of this structural class. A significant synthetic advancement involves the enantioselective synthesis of 3,3,4-trifluoropyrrolidinyl derivatives.

One reported method is a Copper(I)-catalysed enantioselective 1,3-dipolar cycloaddition. This reaction utilizes azomethine ylides reacting with 1,1,2-trifluorostyrenes. The process is noted for its efficiency, yielding a series of new fluorinated pyrrolidines with high yields (up to 96%) and excellent stereoselectivity (up to >20:1 diastereomeric ratio and 97% enantiomeric excess). researchgate.net This synthetic route demonstrates a viable pathway to access complex, chiral trifluoropyrrolidine structures, which are valuable as unique structural blocks for incorporation into pharmaceuticals and natural product analogues. researchgate.net

Physicochemical and Research Data

Historical Context of Fluorinated Pyrrolidine (B122466) Synthesis

The development of synthetic routes to fluorinated organic compounds has been a continuous effort in organic chemistry. beilstein-journals.org Historically, the synthesis of fluorinated pyrrolidines faced challenges due to the unique reactivity of fluorine and the difficulty in controlling stereochemistry. Early methods often involved multi-step sequences that were not always efficient. The pyrrolidine ring itself is a common structural motif in many natural products and pharmaceuticals. rsc.org The synthesis of substituted pyrrolidines often begins from cyclic precursors like proline and 4-hydroxyproline (B1632879) derivatives. mdpi.com Over the years, advancements in fluorination techniques and cycloaddition reactions have provided more direct and selective pathways to these valuable compounds. beilstein-journals.orgrsc.org

Contemporary Approaches to 3,3,4-Trifluoropyrrolidine Ring Construction

Modern synthetic chemistry offers several sophisticated methods for the construction of the 3,3,4-trifluoropyrrolidine ring system. These approaches aim for high efficiency, stereocontrol, and the use of readily available starting materials.

1,3-Dipolar Cycloaddition Reactions

A prominent strategy for synthesizing the pyrrolidine ring is the 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition. wikipedia.orgorganic-chemistry.org This reaction involves a 1,3-dipole, such as an azomethine ylide, reacting with a dipolarophile, typically an alkene or alkyne, to form a five-membered heterocyclic ring. wikipedia.org This method is highly valued for its ability to create complex cyclic systems in a single, often stereospecific, step. rsc.orgwikipedia.org

In the context of synthesizing 3,3,4-trifluoropyrrolidine, fluorinated alkenes serve as the dipolarophiles. Specifically, derivatives of fluorinated acrylates or similar activated alkenes are employed. The reaction of an azomethine ylide with a trifluoro-substituted alkene leads directly to the desired trifluorinated pyrrolidine core. A reported efficient route involves the Cu(I)-catalyzed enantioselective 1,3-dipolar cycloaddition of azomethine ylides with 1,1,2-trifluorostyrenes to produce enantioenriched 3,3,4-trifluoropyrrolidinyl derivatives. rsc.orgresearchgate.netrsc.org

Controlling the stereochemistry of the newly formed chiral centers is a critical aspect of modern organic synthesis. In the 1,3-dipolar cycloaddition approach to trifluoropyrrolidines, the stereochemical outcome can be influenced by the choice of catalyst and reaction conditions. The use of chiral catalysts, for instance, can induce high levels of enantioselectivity, leading to the preferential formation of one enantiomer over the other. rsc.orgresearchgate.netrsc.org The reaction has been shown to produce high yields and excellent stereoselectivities (up to >20:1 dr and 97% ee). rsc.orgresearchgate.netrsc.org This level of control is crucial for the synthesis of biologically active molecules where specific stereoisomers are often responsible for the desired therapeutic effects. The versatility of the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides allows for access to various stereochemical patterns in enantioselective pyrrolidine synthesis. rsc.org

Multi-step Synthetic Sequences from Readily Available Precursors

While cycloaddition reactions offer a direct route, multi-step sequences starting from simple, commercially available precursors remain a valuable and widely practiced strategy. flinders.edu.auyoutube.comresearchgate.netsyrris.jp These sequences often involve a series of well-established chemical transformations to build the target molecule step-by-step. For instance, a synthesis might begin with a chiral starting material that already contains some of the required stereochemical information. A common precursor for chiral 3-hydroxypyrrolidine is derived from chiral 3-hydroxybutyronitrile (B154976) or its derivatives through hydrogenation and subsequent intramolecular cyclization. google.com Another approach involves the derivatization of readily available compounds like Boc-trans-4-hydroxy-L-proline methyl ester. researchgate.net

A representative multi-step synthesis could involve the following general steps:

Introduction of Fluorine: A key step is the introduction of the fluorine atoms onto the carbon backbone. This can be achieved through various fluorination methods.

Formation of the Pyrrolidine Ring: Cyclization of a linear precursor is a common method to form the pyrrolidine ring.

Functional Group Manipulations: Protecting and deprotecting functional groups, as well as other transformations, are often necessary to complete the synthesis. mit.edu

The following table outlines a hypothetical multi-step synthesis, illustrating the types of reactions that might be involved.

StepReaction TypeStarting MaterialReagentsProduct
1FluorinationAlkene PrecursorElectrophilic Fluorinating AgentFluorinated Intermediate
2ReductionEsterReducing Agent (e.g., LiAlH4)Alcohol
3Azide IntroductionAlcoholMesyl Chloride, Sodium AzideAzide Intermediate
4Reduction/CyclizationAzideH2, Pd/C3,3,4-Trifluoropyrrolidine
5Salt FormationPyrrolidineHClThis compound

Development of Novel Fluorination Strategies

The field of organofluorine chemistry is continually evolving, with new fluorinating reagents and methods being developed. rsc.orgresearchgate.net These advancements are crucial for the synthesis of complex fluorinated molecules like 3,3,4-trifluoropyrrolidine. Novel strategies may include late-stage fluorination, where fluorine atoms are introduced at a later stage of the synthesis, which can be advantageous for creating analogues of existing compounds. rsc.org The development of more selective and efficient fluorinating agents, both nucleophilic and electrophilic, is an active area of research. nih.govmdpi.com For example, deoxyfluorinating reagents like DAST and Deoxofluor have been used in the transformation of proline derivatives, leading to fluorinated piperidine (B6355638) and pyrrolidine structures. rsc.org

Stereoselective Synthesis of Enantiopure this compound

Achieving enantiomeric purity is critical in the synthesis of bioactive molecules. The following sections explore various stereoselective methods applicable to the synthesis of this compound, ensuring the controlled formation of the desired stereoisomer.

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide a reaction stereoselectively, after which they are removed. wikipedia.org This strategy is a robust method for establishing stereocenters in acyclic precursors before the final ring closure to form the pyrrolidine.

In a potential synthesis of 3,3,4-Trifluoropyrrolidine, an achiral amine precursor could be coupled with a chiral auxiliary, such as an Evans oxazolidinone or pseudoephedrine. wikipedia.orgnih.gov The resulting chiral amide can then undergo diastereoselective reactions. For instance, an alkylation or an aldol (B89426) reaction to build the carbon backbone of the pyrrolidine ring would proceed with high stereocontrol, dictated by the steric influence of the auxiliary. Subsequent fluorination and cyclization steps, followed by the cleavage of the auxiliary, would yield the enantiomerically enriched trifluoropyrrolidine core. The choice of auxiliary and reaction conditions is crucial for maximizing the diastereomeric excess (d.e.).

Table 1: Common Chiral Auxiliaries and Their Applications

Chiral Auxiliary Typical Application Key Features
Evans Oxazolidinones Aldol reactions, Alkylations High diastereoselectivity, predictable stereochemistry, well-established removal protocols.
Camphorsultam Michael additions, Aldol reactions Excellent stereocontrol, often provides crystalline derivatives aiding in purification. wikipedia.org

This table presents common chiral auxiliaries that could be adapted for the synthesis of precursors to 3,3,4-Trifluoropyrrolidine.

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and is a cornerstone of modern stereoselective synthesis. acs.org

One of the most powerful methods for constructing chiral pyrrolidine rings is the transition-metal-catalyzed asymmetric 1,3-dipolar cycloaddition between an azomethine ylide and an alkene. nih.gov For the synthesis of 3,3,4-Trifluoropyrrolidine, this would involve the reaction of an azomethine ylide with a trifluorinated alkene, such as 1,1,2-trifluorostyrene. The use of a chiral ligand in conjunction with a metal salt (e.g., Cu(I) or Ag(I)) can induce high levels of enantioselectivity. nih.gov This reaction constructs the pyrrolidine ring and sets multiple stereocenters simultaneously with high control over both relative and absolute stereochemistry. The reaction can produce fluorinated pyrrolidines in high yields (up to 96%) and with excellent stereoselectivities (up to >20:1 dr and 97% ee). nih.gov

Table 2: Catalytic Systems for Asymmetric Pyrrolidine Synthesis

Metal Catalyst Chiral Ligand Type Alkene Substrate Typical Stereoselectivity Reference
Copper(I) Chiral Phosphine Ligands Electron-deficient alkenes High enantiomeric excess (ee) nih.gov
Silver(I) Chiral Phosphine Ligands Unactivated alkenes Good to excellent ee ua.es

This table illustrates catalytic systems reported for asymmetric synthesis of pyrrolidines, applicable to fluorinated analogues.

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with high selectivity under mild conditions. jddhs.com For chiral compounds, biocatalytic kinetic resolution is a common and effective strategy for separating enantiomers from a racemic mixture. nih.govnih.gov

In this approach, a racemic mixture of 3,3,4-Trifluoropyrrolidine or a suitable precursor is treated with an enzyme, typically a lipase (B570770) or an esterase. The enzyme selectively catalyzes a reaction (e.g., acylation or hydrolysis) on one of the enantiomers at a much faster rate than the other. nih.gov This results in a mixture of the unreacted, enantiomerically pure starting material and the transformed, also enantiomerically pure, product. These two compounds can then be separated by standard chromatographic techniques. While this method results in a theoretical maximum yield of 50% for the desired enantiomer, it is often valued for its exceptional enantioselectivity (high ee%) and environmentally benign reaction conditions. nih.govnih.gov

Diastereoselective synthesis aims to control the relative stereochemistry at multiple newly formed stereocenters. nih.gov Many synthetic reactions are inherently diastereoselective, and this can be exploited to produce specific isomers of polysubstituted pyrrolidines.

The aforementioned 1,3-dipolar cycloaddition is a powerful example of a diastereoselective reaction, as it can generate up to four stereocenters in the pyrrolidine ring in a single step with high control. nih.govua.es The stereochemical outcome is determined by the geometry of the azomethine ylide and the alkene dipolarophile, as well as the reaction conditions. By carefully selecting the substrates and catalyst, it is possible to favor the formation of one diastereomer over others. For instance, the reaction between an azomethine ylide and a trifluorinated alkene can be tuned to yield the endo or exo cycloadduct preferentially, leading to different relative stereochemistries of the substituents on the final 3,3,4-Trifluoropyrrolidine ring. nih.gov

Green Chemistry Principles in this compound Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The synthesis of complex molecules like this compound can be made more sustainable by incorporating these principles.

Key green chemistry approaches applicable to this synthesis include:

Catalysis: The use of asymmetric catalysis and biocatalysis (Sections 2.3.2 and 2.3.3) is a core principle of green chemistry. jddhs.com Catalytic methods reduce waste by using small amounts of a catalyst to generate large amounts of product, avoiding the need for stoichiometric reagents that are consumed in the reaction. researchgate.net

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Cycloaddition reactions, for example, are highly atom-economical as they combine two molecules to form a single product with no byproducts. nih.gov

Use of Safer Solvents: Traditional organic solvents are often volatile, toxic, and flammable. Green chemistry encourages the use of safer alternatives such as water, supercritical CO2, or bio-based solvents. jocpr.com For biocatalytic resolutions, reactions are often run in aqueous media under mild conditions, significantly reducing the environmental impact. jddhs.com

Energy Efficiency: Employing reactions that can be run at ambient temperature and pressure reduces energy consumption. Alternative energy sources, such as microwave irradiation, can sometimes accelerate reactions, leading to shorter reaction times and reduced energy use compared to conventional heating. mdpi.com

By integrating these principles, the synthesis of this compound can be performed in a more environmentally responsible, efficient, and cost-effective manner.

Reactivity of the Pyrrolidine Nitrogen Center

The nitrogen atom in the pyrrolidine ring is a primary site of reactivity, functioning as a nucleophile and a base. The hydrochloride salt form implies that the nitrogen is protonated, and deprotonation with a suitable base would be a prerequisite for most reactions at this center.

N-Alkylation and N-Acylation Reactions

In principle, the secondary amine of 3,3,4-trifluoropyrrolidine is expected to undergo N-alkylation and N-acylation. Following neutralization of the hydrochloride salt, reaction with alkyl halides or acylating agents would introduce a variety of substituents onto the nitrogen atom. The electron-withdrawing effect of the fluorine atoms on the pyrrolidine ring may slightly decrease the nucleophilicity of the nitrogen compared to its non-fluorinated counterpart, potentially requiring more forcing reaction conditions.

Amidation and Sulfonylation Processes

Similar to acylation, amidation and sulfonylation at the nitrogen center are anticipated to be feasible. Reaction with activated carboxylic acids (e.g., acid chlorides, anhydrides) or sulfonyl chlorides in the presence of a base should yield the corresponding N-amido and N-sulfonyl derivatives. These reactions are fundamental for introducing diverse functional groups and for the synthesis of bioactive molecules.

Reactions at the Fluorinated Ring Positions

The carbon-fluorine bond is exceptionally strong, rendering the fluorinated positions of the pyrrolidine ring generally unreactive towards many common transformations. However, under specific conditions, reactions at these positions could be possible.

Nucleophilic Substitution Reactions

Direct nucleophilic substitution of a fluorine atom on a saturated aliphatic ring is an energetically unfavorable process and is generally not observed under standard conditions. The high electronegativity of fluorine and the strength of the C-F bond make it a poor leaving group. While nucleophilic aromatic substitution on fluoroaromatic compounds is well-documented, the analogous reaction on a saturated system like 3,3,4-trifluoropyrrolidine is mechanistically distinct and highly challenging.

Electrophilic Functionalization Studies

The electron-withdrawing nature of the three fluorine atoms significantly deactivates the pyrrolidine ring towards electrophilic attack. The carbon atoms bonded to fluorine are electron-deficient, making them unlikely sites for electrophilic functionalization. Currently, there are no published studies detailing the direct electrophilic functionalization at the fluorinated positions of 3,3,4-trifluoropyrrolidine.

Cross-Coupling Reactions

Modern cross-coupling reactions have become powerful tools for C-C and C-heteroatom bond formation. While cross-coupling reactions involving the activation of C-F bonds have been developed, they typically require specific activating groups or highly specialized catalytic systems and are more commonly applied to aromatic or vinylic fluorides. The application of such methods to a saturated, trifluorinated aliphatic ring like that in 3,3,4-trifluoropyrrolidine has not been reported.

Ring-Opening and Rearrangement Pathways

The stability of the pyrrolidine ring in this compound is influenced by the presence of multiple fluorine atoms. While the pyrrolidine ring is generally stable, under certain conditions, ring-opening and rearrangement reactions can occur. These transformations are often driven by factors such as ring strain, the nature of substituents, and the reaction conditions employed.

Recent studies have explored the cleavage of C-N bonds in unstrained pyrrolidines through photoredox and Lewis acid catalysis. acs.orgnih.gov This approach involves the single-electron reduction of an N-acyl pyrrolidine, leading to the formation of an aminoketyl radical, which can then undergo ring opening. nih.gov While specific studies on this compound are limited, these findings suggest potential pathways for its ring-opening, particularly after N-acylation.

Furthermore, rearrangements in fluorinated N-heterocycles can be induced by neighboring group participation during reactions such as deoxyfluorination. nih.gov Skeletal rearrangements of nitrogen heterocycles, sometimes referred to as skeletal editing, can also be achieved through processes like the addition of nucleophiles followed by ring-opening, fragmentation, and ring-closing (ANROFRC). researchgate.netnih.gov These strategies could potentially be applied to modify the core structure of 3,3,4-trifluoropyrrolidine.

Derivatization Strategies for Structural Diversification

The secondary amine functionality of this compound serves as a key handle for a variety of derivatization reactions, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Synthesis of Substituted 3,3,4-Trifluoropyrrolidine Derivatives

The nitrogen atom of the pyrrolidine ring can readily undergo reactions with various electrophiles to yield a range of substituted derivatives, including amides, ureas, and sulfonamides.

Amides: N-acylation of 3,3,4-trifluoropyrrolidine can be achieved by reacting it with acyl chlorides or activated carboxylic acids. This common transformation provides access to a wide array of amide derivatives. The synthesis of fluorinated amides is of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atoms. researchgate.net

Ureas: The reaction of 3,3,4-trifluoropyrrolidine with isocyanates or carbamoyl (B1232498) chlorides offers a straightforward route to the corresponding urea (B33335) derivatives. asianpubs.orgresearchgate.netnih.gov These reactions are typically high-yielding and allow for the introduction of a variety of substituents on the urea nitrogen.

Sulfonamides: N-sulfonylation of 3,3,4-trifluoropyrrolidine with sulfonyl chlorides in the presence of a base is a standard method for the synthesis of sulfonamides. researchgate.nettheballlab.comnih.govresearchgate.net The resulting sulfonamides are important pharmacophores found in numerous therapeutic agents.

The following table summarizes these derivatization reactions:

Derivative TypeReagentsGeneral Reaction
AmidesAcyl Chloride, Carboxylic AcidRCOCl or RCOOH + C₄H₅F₃N·HCl → RCONC₄H₅F₃ + HCl
UreasIsocyanate, Carbamoyl ChlorideRNCO or RNHCOCl + C₄H₅F₃N·HCl → RNHCONC₄H₅F₃ + HCl
SulfonamidesSulfonyl ChlorideRSO₂Cl + C₄H₅F₃N·HCl → RSO₂NC₄H₅F₃ + HCl

Formation of Polycyclic Systems Incorporating the Fluorinated Pyrrolidine Moiety

The 3,3,4-trifluoropyrrolidine moiety can be incorporated into more complex polycyclic systems through various synthetic strategies, including intramolecular cyclizations and cycloaddition reactions.

One common approach is the use of [3+2] cycloaddition reactions. uchicago.edumdpi.comlibretexts.orgresearchgate.net In this context, an azomethine ylide can be generated from a derivative of 3,3,4-trifluoropyrrolidine, which then reacts with a dipolarophile to form a new five-membered ring fused to the pyrrolidine core. This methodology allows for the stereoselective synthesis of complex heterocyclic frameworks.

Intramolecular cyclization of suitably functionalized 3,3,4-trifluoropyrrolidine derivatives provides another powerful tool for the construction of fused-ring systems. By introducing reactive groups on a substituent attached to the pyrrolidine nitrogen, subsequent ring-closing reactions can lead to the formation of bicyclic or polycyclic structures.

These strategies open avenues for the synthesis of novel and structurally diverse compounds with potential applications in drug discovery and materials science.

Applications in Advanced Chemical Synthesis and Functional Materials

Role as a Fluorinated Heterocyclic Building Block

3,3,4-Trifluoropyrrolidine and its derivatives serve as important synthons for the introduction of a trifluorinated pyrrolidine (B122466) motif into larger, more complex molecules. The presence of multiple fluorine atoms imparts distinct conformational constraints and electronic properties, which can be leveraged in the design of novel chemical entities.

The development of efficient synthetic routes to enantiomerically enriched fluorinated pyrrolidines is crucial for their application as building blocks. A notable advancement in this area is the copper(I)-catalyzed enantioselective 1,3-dipolar cycloaddition of azomethine ylides with 1,1,2-trifluorostyrenes. This methodology provides an effective pathway to obtain enantioenriched 3,3,4-trifluoropyrrolidinyl derivatives. researchgate.net

The reaction proceeds with high yields, often up to 96%, and excellent stereoselectivities, with diastereomeric ratios exceeding 20:1 and enantiomeric excesses of up to 97%. researchgate.net This level of control is significant as it allows for the precise construction of chiral centers within the pyrrolidine ring, a key feature in the synthesis of complex and stereochemically defined molecules for various research applications. The resulting 3,3,4-trifluoropyrrolidine derivatives are valuable intermediates that can be further elaborated into more intricate molecular architectures.

Below is a table summarizing the key aspects of this synthetic approach:

Parameter Description
Reaction Type Copper(I)-catalyzed enantioselective 1,3-dipolar cycloaddition
Reactants Azomethine ylides and 1,1,2-trifluorostyrenes
Product Enantioenriched 3,3,4-trifluoropyrrolidinyl derivatives
Typical Yields Up to 96%
Stereoselectivity Diastereomeric Ratio (dr): up to >20:1; Enantiomeric Excess (ee): up to 97%

This data is based on reported synthetic methodologies for obtaining enantioenriched 3,3,4-trifluoropyrrolidinyl derivatives. researchgate.net

The introduction of fluorinated pyrrolidine moieties into bioactive molecules is a widely recognized strategy in drug discovery to enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity. While specific examples of the incorporation of 3,3,4-trifluoropyrrolidine hydrochloride into biologically relevant scaffolds are not extensively documented in publicly available literature, the synthetic methodologies developed for this building block pave the way for its use in medicinal chemistry.

The synthetic versatility of fluorinated pyrrolidines allows for their integration into a variety of molecular frameworks. For instance, the general principle of utilizing fluorinated pyrrolidines has been demonstrated in the synthesis of ligands that interact with biological targets. Although not involving the specific trifluoro- substitution pattern, studies have shown that β-fluorination of pyrrolidine rings attached to acridine (B1665455) ligands can significantly affect their conformation and binding interactions with G-quadruplex DNA. This highlights the potential for fluorine substitution on the pyrrolidine ring to modulate biological activity. The availability of synthetic routes to 3,3,4-trifluoropyrrolidine derivatives suggests their potential as building blocks for novel therapeutic agents. researchgate.net

Material Science Contributions

Fluorinated compounds are known to exhibit unique properties that are advantageous in material science, leading to applications in areas such as fluoropolymers and ferroelectric materials. nih.gov The high electronegativity of fluorine can lead to desirable characteristics like thermal stability and chemical resistance.

At present, there is no specific information available in the scientific literature regarding the contributions of this compound to material science. The application of fluorinated pyrrolidines in materials such as ferroelectrics has been noted for di-fluorinated analogues, but similar studies on the trifluorinated compound have not been reported. The potential for this compound to be used in the development of new functional materials remains an area open to future investigation.

Application in Ferroelectric Materials and Coordination Chemistry

The integration of fluorinated organic cations into inorganic frameworks is an emerging strategy for the development of novel hybrid ferroelectric materials. While direct applications of 3,3,4-trifluoropyrrolidinium are not yet extensively documented, the behavior of analogous fluorinated pyrrolidines provides a strong precedent for its potential in this field.

For instance, hybrid organic-inorganic materials based on other fluorinated pyrrolidines have demonstrated promising ferroelectric properties. A notable example is a ferroelectric material synthesized from 3,3-difluoropyrrolidine, which exhibits spontaneous polarization. ossila.com The introduction of fluorine atoms can influence the crystal symmetry, hydrogen bonding networks, and phase transition temperatures, which are critical parameters for ferroelectric behavior.

Table 1: Properties of a Ferroelectric Material Incorporating a Fluorinated Pyrrolidine Unit

Compound Formula Spontaneous Polarization (Ps) Reference

In coordination chemistry, the pyrrolidine motif can be incorporated into larger ligand structures to chelate metal ions. The fluorine substituents on the pyrrolidine ring can significantly influence the ligand's electronic properties and the resulting metal complex's stability and structure. Research on lutetium complexes with pyrrolidine-derived phenanthroline diamide (B1670390) ligands has shown that the presence of halogen atoms, including fluorine, has a substantial impact on the coordination number of the metal center. mdpi.com In one case, a fluorine-containing ligand resulted in a rare coordination number of 10 for the lutetium ion, a deviation from the more typical nine-coordinate geometry observed with non-fluorinated or chlorine-substituted analogues. mdpi.com This highlights the critical role that fluorination can play in modulating the steric and electronic environment of the coordination sphere, thereby enabling the design of complexes with unique geometries and properties. The trifluoro-substitution pattern of 3,3,4-trifluoropyrrolidine offers a tool to fine-tune these interactions for applications in catalysis or materials science. nih.gov

Design of Functional Materials Incorporating Fluorinated Pyrrolidine Units

Functional materials are designed to possess specific properties that allow them to perform a particular function in response to external stimuli such as light, temperature, or electric fields. ucdavis.edudartmouth.eduqmul.ac.uk The incorporation of fluorinated building blocks, such as 3,3,4-trifluoropyrrolidine, is a powerful strategy in the rational design of these materials.

The unique properties of fluorine—high electronegativity, small size, and low polarizability—can be leveraged to control intermolecular interactions and material properties. Key effects of incorporating fluorinated pyrrolidine units include:

Tuning Hydrophobicity: Fluorination dramatically increases the hydrophobicity of a molecule. In porous materials like porous coordination polymers (PCPs), this can lead to the creation of superhydrophobic surfaces, which is desirable for applications in gas separation or catalysis in aqueous environments. nih.gov

Modulating Crystal Packing: The introduction of C-F bonds can lead to specific intermolecular interactions, such as dipole-dipole and C–F···H–C interactions, which can direct the self-assembly and crystal packing of molecules. This control over the solid-state architecture is fundamental to designing materials with specific optical or electronic properties.

Altering Electronic Properties: The strong electron-withdrawing nature of fluorine atoms can modify the electronic landscape of a molecule. When a fluorinated pyrrolidine unit is part of a larger conjugated system, it can influence the material's HOMO/LUMO energy levels, affecting its performance in electronic devices like organic photovoltaics or transistors.

The 3,3,4-trifluoropyrrolidine moiety provides a rich combination of a gem-difluoro group at the 3-position and a single fluorine at the 4-position, offering a distinct stereochemical and electronic profile for incorporation into polymers, liquid crystals, or framework materials.

Methodological Applications in Spectroscopic Probes (e.g., ¹⁹F NMR)

¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for studying the structure, dynamics, and interactions of molecules. nih.gov The ¹⁹F nucleus possesses several advantageous properties that make it an ideal spectroscopic probe. wikipedia.orghuji.ac.il

Table 2: Key Properties of the ¹⁹F Nucleus for NMR Spectroscopy

Property Value/Description Advantage
Natural Abundance 100% High sensitivity, no isotopic enrichment needed. wikipedia.org
Nuclear Spin (I) ½ Yields sharp NMR signals. wikipedia.org
Gyromagnetic Ratio 25.181 x 10⁷ rad T⁻¹ s⁻¹ (High) High receptivity, leading to strong signals. wikipedia.org
Chemical Shift Range ~800 ppm Excellent signal dispersion, minimizing peak overlap. wikipedia.orgnih.gov

The introduction of a fluorinated pyrrolidine, such as 3,3,4-trifluoropyrrolidine, into a larger molecule or material provides a sensitive handle for ¹⁹F NMR analysis. The chemical shifts of the fluorine atoms are exquisitely sensitive to their local electronic and conformational environment.

A compelling example of this application is the use of 4,4-difluoroproline as a ¹⁹F NMR probe to investigate the conformational equilibria of the proline ring in peptides. researchgate.net Researchers found that the chemical shift difference (Δδ) between the two diastereotopic fluorine atoms directly reports on the ring's conformation (exo vs. endo pucker) and the cis/trans isomerization of the preceding amide bond. A small Δδ value indicates a conformationally disordered state, while a large Δδ value signifies a well-ordered state where one ring pucker is strongly preferred. researchgate.net

By analogy, this compound is an excellent candidate for similar applications. Its distinct fluorine environments—the geminal fluorines at the C3 position and the single fluorine at the C4 position—would produce unique and sensitive signals in the ¹⁹F NMR spectrum. These signals can serve as reporters for:

Conformational Analysis: Changes in ring pucker or the orientation of substituents would alter the local magnetic environment of the fluorine atoms, leading to measurable changes in their chemical shifts and coupling constants.

Binding Studies: When incorporated into a drug candidate or a host molecule, the ¹⁹F NMR signals can be monitored to detect binding events and characterize the interaction with a biological target or guest molecule.

Materials Characterization: In polymers or other materials, ¹⁹F NMR can provide insights into the local order, phase transitions, and dynamics of the fluorinated components.

The use of ¹⁹F-centered NMR analysis allows for the structural elucidation of fluorinated compounds even within complex mixtures, often without the need for physical separation, making it a powerful tool in chemical and biological research. rsc.orgrsc.org

Computational and Theoretical Studies on 3,3,4 Trifluoropyrrolidine Hydrochloride

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of 3,3,4-Trifluoropyrrolidine hydrochloride. Methods such as Density Functional Theory (DFT) and ab initio calculations can provide a detailed picture of electron distribution, molecular orbitals, and electrostatic potential.

Recent studies on analogous difluorinated pyrrolidines have utilized DFT calculations at the B3LYP-D3BJ/6-311++G** level to explore conformer stabilities. beilstein-journals.org These calculations reveal the significant impact of fluorine substitution on the molecule's electronic properties. One key finding is the role of the anomeric effect, which involves the delocalization of the nitrogen lone pair electrons (nN) into the antibonding orbital of an adjacent C-F bond (σCF). beilstein-journals.orgbeilstein-journals.org This nN→σCF interaction is a powerful stabilizing force that can dictate the conformational preferences of the pyrrolidine (B122466) ring, especially when fluorine is in an α-position to the nitrogen. beilstein-journals.org

Table 1: Key Electronic Interactions in Fluorinated Pyrrolidines

Interaction TypeDescriptionSignificance
Anomeric Effect Delocalization of nitrogen lone pair electrons into an adjacent σCF orbital (nN→σCF).A primary factor in stabilizing specific conformations, particularly in α-fluoro isomers. beilstein-journals.orgbeilstein-journals.org
Gauche Effect Tendency of a molecule to adopt a gauche conformation, often attributed to σCH→σ*CF hyperconjugation.Influences ring puckering but can be secondary to other effects like the anomeric effect or steric interactions. beilstein-journals.orgbeilstein-journals.org
Inductive Effect Withdrawal of electron density by electronegative fluorine atoms through σ-bonds.Increases the acidity of nearby protons and influences the molecule's overall polarity and reactivity. acs.org

Conformational Analysis of the Fluorinated Pyrrolidine Ring

The five-membered pyrrolidine ring is not planar and adopts puckered conformations, typically described as envelope (E) or twist (T) forms. The introduction of fluorine substituents dramatically influences the conformational equilibrium of the ring. researchgate.net For this compound, the multiple fluorine atoms and the protonated nitrogen create a complex conformational landscape.

Studies on simpler 3-fluoropyrrolidines have shown that the gauche effect, the preference for a gauche arrangement between the fluorine and the nitrogen atom, plays a significant role in stabilizing Cγ-exo conformations. nih.govresearchgate.net This preference is often attributed to stabilizing hyperconjugative interactions. beilstein-journals.org However, when additional steric interactions are present, this conformational bias can be reduced, leading to an increased population of the Cγ-endo conformation, especially at lower temperatures. nih.govresearchgate.net

Protonation of the pyrrolidine nitrogen, as in the hydrochloride salt, further influences the conformational preference. In 3-fluoropyrrolidinium cations, a conformation where the fluorine and the nitrogen atom are cis to each other is highly favored. beilstein-journals.org This preference mirrors what is observed in analogous six-membered ring systems. beilstein-journals.org The conformational state of the pyrrolidine ring is critical as it dictates the spatial orientation of substituents, which in turn affects biological activity and intermolecular interactions. nih.gov The puckering of the ring can be quantified by dihedral angles, and fluorination has been shown to alter these angles significantly. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the use of 19F-¹H scalar couplings and heteronuclear Overhauser effect (NOE) experiments, is a key experimental technique for determining the solution-phase conformations of fluorinated pyrrolidines. nih.govresearchgate.net These experimental data can be compared with the results of quantum chemical calculations to build a comprehensive model of the conformational behavior.

Investigation of Reaction Mechanisms and Transition States in its Synthesis

The synthesis of fluorinated pyrrolidines often involves multi-step sequences where understanding the reaction mechanism and the structure of transition states is crucial for optimizing reaction conditions and controlling stereochemistry. While specific studies on the synthesis of this compound are not widely published, general synthetic strategies for related compounds provide insight into the likely mechanisms.

A common approach to synthesizing fluorinated aza-heterocycles involves the bromofluorination of an appropriate alkenyl azide, followed by reduction and cyclization. researchgate.net The bromofluorination step proceeds via an electrophilic addition mechanism, where the stereochemical outcome is determined by the transition state of the cyclization of the intermediate bromonium ion.

Another powerful method is the copper-promoted intramolecular aminooxygenation of alkenes, which can produce highly substituted pyrrolidines with excellent diastereoselectivity. nih.gov Mechanistic studies of these reactions suggest a pathway involving a chair-like or boat-like transition state during a syn-aminocupration step, which forms a key organocopper(II) intermediate. nih.gov The stereoselectivity of the reaction is governed by the energetic favorability of placing substituents in pseudoequatorial positions within these cyclic transition states. nih.gov Computational modeling of these transition states can rationalize the observed stereochemical outcomes and guide the design of new, more selective synthetic routes. nih.gov

The development of efficient synthetic routes is critical, and process development studies often focus on replacing hazardous or inefficient reagents. For instance, in the synthesis of a fluorinated pyrrolidine analogue, an initial route using mCPBA, sodium azide, and DAST was deemed unsuitable for large-scale production. wordpress.com A more efficient route was developed using a modified Burgess-type reagent to form a cis-cyclic sulfamate (B1201201) intermediate from a trans-diol, which then reacts with a fluoride (B91410) source like TBAF to yield the desired trans-fluoro protected amine. wordpress.com Understanding the transition states and intermediates in such transformations is key to process optimization.

Structure-Reactivity Relationships and Fluorine's Electronic Effects

The relationship between the structure of this compound and its reactivity is dominated by the electronic effects of the fluorine substituents. Fluorine's high electronegativity leads to a strong inductive electron withdrawal (–I effect), which has several important consequences. acs.org

Modulation of pKa : The inductive effect of the three fluorine atoms lowers the electron density on the nitrogen atom, making its lone pair less available for protonation. Consequently, the pKa of the pyrrolidinium (B1226570) ion is expected to be lower than that of unsubstituted pyrrolidine hydrochloride. This modulation of basicity is a critical aspect of fluorine's role in medicinal chemistry. acs.org

Influence on Bond Strengths : The C-F bond is exceptionally strong, which contributes to the metabolic stability of fluorinated compounds. acs.org However, the presence of fluorine can also influence the reactivity of adjacent C-H bonds. The electron-withdrawing nature of fluorine can increase the acidity of α-protons, although this effect is complex and depends on the specific geometry.

Stereoelectronic Effects : As discussed, the anomeric and gauche effects play a crucial role in dictating the conformation of the ring. beilstein-journals.orgbeilstein-journals.org These conformational preferences, in turn, influence the molecule's reactivity by controlling the accessibility of different reactive sites. For instance, the orientation of the nitrogen lone pair, governed by the anomeric effect, will affect its nucleophilicity. beilstein-journals.org

Table 2: Influence of Fluorine's Electronic Effects on Pyrrolidine Properties

Electronic EffectConsequence on this compound
Inductive Withdrawal (-I) Lowers the pKa of the pyrrolidinium ion; polarizes C-C and C-H bonds. acs.org
Anomeric Effect Influences the conformational equilibrium by stabilizing specific ring puckers. beilstein-journals.orgbeilstein-journals.org
Gauche Effect Contributes to the preference for specific dihedral angles between substituents, affecting ring conformation. beilstein-journals.orgnih.govresearchgate.net
High C-F Bond Energy Generally increases metabolic stability by blocking sites of oxidation. acs.org

Molecular Modeling for Scaffold Design in Chemical Synthesis

The pyrrolidine ring is a privileged scaffold in medicinal chemistry and drug discovery, appearing in numerous biologically active compounds and approved drugs. nih.govresearchgate.net Its non-planar, three-dimensional structure allows for a detailed exploration of pharmacophore space, which is crucial for achieving high affinity and selectivity for biological targets. nih.gov Molecular modeling plays a vital role in leveraging the unique properties of fluorinated pyrrolidine scaffolds, such as that of this compound, for the design of novel molecules.

Generative molecular design, often employing deep learning and other AI techniques, is an emerging area where scaffold-based design is prominent. rsc.orgnih.gov Frameworks can be developed that take a core scaffold, like 3,3,4-trifluoropyrrolidine, and generate novel molecules by adding substituents while preserving the core structure. nih.gov These models can be conditioned to optimize for desired properties, such as binding affinity, solubility, or metabolic stability. The unique physicochemical properties conferred by the trifluorinated scaffold—such as increased lipophilicity and metabolic stability—make it an attractive starting point for such in silico drug design efforts. researchgate.net

Predicting the conformational preferences of the fluorinated scaffold.

Simulating how the scaffold will present functional groups to a biological target.

Guiding the synthetic chemistry needed to produce derivatives with desired three-dimensional structures.

Exploring vast chemical spaces for novel compounds based on the fluorinated pyrrolidine core. rsc.org

Future Directions and Emerging Research Avenues

Development of More Sustainable and Efficient Synthetic Routes

While methods for the synthesis of fluorinated pyrrolidines exist, a primary focus for future research will be the development of more sustainable and efficient synthetic routes to 3,3,4-trifluoropyrrolidine hydrochloride. researchgate.netresearchgate.net Current methodologies often rely on harsh reagents and multi-step procedures, which can be both costly and environmentally burdensome. Future efforts should prioritize the principles of green chemistry, including atom economy, the use of renewable feedstocks, and the reduction of hazardous waste.

Key areas for investigation include:

Catalytic Asymmetric Synthesis: Developing novel catalytic systems (e.g., transition metal or organocatalysts) for the enantioselective synthesis of trifluorinated pyrrolidine (B122466) derivatives will be crucial. This would provide access to stereochemically pure isomers, which are often essential for pharmacological applications.

Late-Stage Fluorination: Investigating late-stage fluorination techniques would allow for the introduction of fluorine atoms into more complex, pre-functionalized pyrrolidine rings. This approach could significantly shorten synthetic sequences and enable the rapid generation of diverse compound libraries.

Flow Chemistry: The application of continuous flow technologies could offer significant advantages in terms of safety, scalability, and reaction optimization for fluorination reactions, which can often be highly energetic.

Biocatalysis: Exploring enzymatic approaches for the synthesis of fluorinated building blocks could provide highly selective and environmentally benign alternatives to traditional chemical methods.

Synthetic StrategyPotential AdvantagesKey Research Focus
Catalytic Asymmetric SynthesisAccess to enantiopure compounds, improved efficiency.Development of novel chiral catalysts.
Late-Stage FluorinationRapid diversification of molecular scaffolds.New fluorinating reagents and methodologies.
Flow ChemistryEnhanced safety, scalability, and process control.Optimization of reaction conditions in flow reactors.
BiocatalysisHigh selectivity, mild reaction conditions, sustainability.Enzyme discovery and engineering.

Exploration of Novel Reactivity Patterns and Chemical Transformations

The unique electronic properties conferred by the three fluorine atoms in this compound are likely to give rise to novel reactivity patterns. A thorough investigation of its chemical behavior will be essential for its effective utilization as a synthetic building block.

Future research in this area should focus on:

C-H Functionalization: Exploring selective C-H activation and functionalization at various positions on the pyrrolidine ring would open up new avenues for derivatization.

Ring-Opening Reactions: Investigating controlled ring-opening reactions could provide access to novel acyclic fluorinated amines, which are also valuable synthetic intermediates.

Cycloaddition Reactions: Utilizing the trifluorinated pyrrolidine as a scaffold in cycloaddition reactions could lead to the synthesis of complex polycyclic systems with interesting biological properties.

Derivatization of the Amino Group: A systematic study of the reactivity of the secondary amine, and its derivatization to amides, ureas, and other functional groups, will be important for its application in medicinal chemistry.

Expansion of Applications in Emerging Fields of Chemical Science

The distinctive properties of fluorinated compounds suggest that this compound could find applications beyond traditional medicinal chemistry. researchgate.net

Promising areas for future exploration include:

Materials Science: The incorporation of trifluorinated pyrrolidine moieties into polymers or liquid crystals could lead to new materials with unique thermal, optical, or electronic properties.

Agrochemicals: The introduction of fluorine can enhance the biological activity and metabolic stability of pesticides and herbicides. researchgate.net Exploring the potential of trifluoropyrrolidine derivatives in this area could lead to the development of new crop protection agents.

¹⁹F Magnetic Resonance Imaging (MRI): The presence of three fluorine atoms makes this compound a potential candidate for the development of novel contrast agents for ¹⁹F MRI, an emerging diagnostic imaging technique. nih.gov

Peptidomimetics: The conformationally constrained nature of the pyrrolidine ring makes it an excellent scaffold for the design of peptidomimetics that can mimic or disrupt protein-protein interactions.

Emerging FieldPotential Application of 3,3,4-Trifluoropyrrolidine Derivatives
Materials ScienceComponents of advanced polymers and liquid crystals.
AgrochemicalsDevelopment of novel pesticides and herbicides.
¹⁹F MRIContrast agents for medical imaging.
PeptidomimeticsScaffolds for designing inhibitors of protein-protein interactions.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation

The unambiguous characterization of complex fluorinated molecules is crucial for understanding their structure-activity relationships. Advanced spectroscopic and analytical techniques will play a vital role in the study of this compound and its derivatives.

Future research should leverage:

¹⁹F NMR Spectroscopy: This technique is particularly powerful for studying fluorinated molecules. researchgate.netnih.govnih.gov Advanced ¹⁹F NMR experiments, such as 2D correlation spectroscopy (COSY, NOESY), can provide detailed information about the through-bond and through-space interactions of the fluorine atoms, aiding in conformational analysis. researchgate.net

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for accurate mass determination and elemental composition analysis. nist.govnist.gov Tandem mass spectrometry (MS/MS) can be used to study fragmentation patterns, providing valuable structural information.

X-ray Crystallography: Single-crystal X-ray diffraction remains the gold standard for determining the three-dimensional structure of molecules. Obtaining crystal structures of this compound and its derivatives will be critical for understanding their solid-state packing and intermolecular interactions.

Computational Chemistry: Density functional theory (DFT) and other computational methods can be used to predict spectroscopic properties (e.g., NMR chemical shifts, coupling constants) and to model molecular conformations, providing a powerful complement to experimental data. mdpi.com

Analytical TechniqueInformation Gained
¹⁹F NMR SpectroscopyFluorine environment, connectivity, and spatial proximity. researchgate.netnih.govnih.gov
Mass SpectrometryMolecular weight and elemental composition. nist.govnist.gov
X-ray CrystallographyPrecise three-dimensional molecular structure.
Computational ChemistryPredicted spectroscopic properties and conformational analysis. mdpi.com

Integration with Automated Synthesis Platforms and High-Throughput Screening Methodologies

The integration of automated synthesis and high-throughput screening (HTS) has revolutionized modern drug discovery. researchgate.netresearchgate.net Applying these technologies to this compound will be key to rapidly exploring its chemical space and identifying new lead compounds.

Future directions in this area include:

Automated Synthesis: Developing robust and reliable automated synthesis protocols for the derivatization of the 3,3,4-trifluoropyrrolidine scaffold will enable the rapid generation of large and diverse compound libraries. researchgate.netnih.gov

High-Throughput Screening: Screening these libraries against a wide range of biological targets will be essential for identifying new starting points for drug discovery programs.

DNA-Encoded Libraries (DELs): The use of DNA-encoded library technology, where each compound is tagged with a unique DNA barcode, could allow for the screening of massive numbers of trifluoropyrrolidine derivatives in a single experiment.

Machine Learning and AI: The application of machine learning algorithms to analyze HTS data and to predict the biological activity of virtual compounds could significantly accelerate the drug discovery process.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,3,4-trifluoropyrrolidine hydrochloride, and how can reaction efficiency be optimized?

  • Methodology : Fluorination of pyrrolidine precursors is a common approach. For example, using diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor to introduce fluorine atoms at specific positions. Post-fluorination, HCl gas or aqueous HCl can be used to form the hydrochloride salt. Reaction efficiency depends on temperature control (e.g., −78°C for DAST reactions) and stoichiometric ratios of fluorinating agents .
  • Optimization : Monitor reaction progress via <sup>19</sup>F NMR to track fluorination efficiency. Adjust solvent polarity (e.g., dichloromethane for DAST) to minimize side reactions.

Q. How is the purity and structural integrity of this compound validated in synthetic workflows?

  • Characterization : Use a combination of <sup>1</sup>H, <sup>13</sup>C, and <sup>19</sup>F NMR to confirm fluorine placement and ring structure. High-resolution mass spectrometry (HRMS) and elemental analysis verify molecular formula. Purity is assessed via HPLC with UV detection (λ = 210–254 nm) .
  • Chirality : If enantiomers are synthesized, chiral HPLC or polarimetry determines enantiomeric excess (ee) .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data for fluorinated pyrrolidine derivatives, such as unexpected <sup>19</sup>F NMR shifts?

  • Analysis : Unexpected shifts may arise from solvent effects, hydrogen bonding, or conformational changes. Compare experimental data with computational predictions (DFT calculations) for fluorine chemical shifts. Use 2D NMR (e.g., NOESY) to study spatial interactions influencing shifts .
  • Case Study : In a related compound, (3S,4R)-3-fluoro-4-methoxypyrrolidine hydrochloride, discrepancies between predicted and observed <sup>19</sup>F NMR signals were resolved by analyzing solvent-induced conformational locking .

Q. How can enantioselective synthesis of this compound be achieved, and what catalysts are effective?

  • Method : Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) can induce enantioselectivity during fluorination. For example, (2R,4R)-4-fluoro-2-methylpyrrolidine hydrochloride was synthesized using chiral palladium catalysts with >90% ee .
  • Purification : Recrystallization in ethanol/water or chiral stationary phase chromatography isolates enantiomers .

Q. What in vitro and in vivo models are suitable for evaluating the biological activity of 3,3,4-trifluoropyrrolidine derivatives?

  • In Vitro : Enzyme inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates. Fluorine’s electronegativity enhances binding affinity in active sites .
  • In Vivo : Pharmacokinetic studies in rodent models assess bioavailability and metabolic stability. For neuroactive analogs, behavioral assays (e.g., forced swim test) evaluate therapeutic potential .

Q. How do steric and electronic effects of trifluoromethyl groups influence reaction pathways in further functionalization?

  • Steric Effects : The 3,3,4-trifluoro substitution hinders nucleophilic attack at the pyrrolidine ring, favoring electrophilic substitution at the nitrogen.
  • Electronic Effects : Fluorine’s electron-withdrawing nature increases ring strain, making the compound prone to ring-opening under strong acidic/basic conditions. This was observed in analogs like 3-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride during esterification .

Data Interpretation & Safety

Q. How should researchers address low yields in multi-step syntheses of fluorinated pyrrolidines?

  • Troubleshooting : Identify bottlenecks via intermediate isolation (e.g., LC-MS tracking). For fluorination steps, replace DAST with milder agents like Selectfluor to reduce decomposition .
  • Case Example : A 30% yield improvement for 3,3-difluoropyrrolidine hydrochloride was achieved by switching from THF to acetonitrile, enhancing fluorinating agent solubility .

Q. What safety protocols are critical when handling fluorinated pyrrolidine hydrochlorides?

  • PPE : Use nitrile gloves, goggles, and fume hoods due to potential HCl release.
  • Storage : Keep in airtight containers under nitrogen to prevent hydrolysis. Avoid contact with strong oxidizers (e.g., KMnO₄) to prevent exothermic reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.